molecular formula C14H19NO2S B3235093 Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate CAS No. 1353989-51-1

Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate

Cat. No.: B3235093
CAS No.: 1353989-51-1
M. Wt: 265.37 g/mol
InChI Key: ZJZDNKRSRWNIEQ-UHFFFAOYSA-N
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Description

Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a piperidine ring, a protected amine via a benzyloxycarbonyl (Cbz) group, and a reactive mercaptomethyl side chain. The presence of the sulfur-containing thiol group makes it a valuable building block for constructing more complex molecules, such as through nucleophilic substitution or its participation in radical reactions, as demonstrated in studies with similar benzyl mercaptan derivatives . Piperidine scaffolds are fundamental in pharmaceutical development, and the introduction of a sulfur atom can be critical for modulating the biological activity and physicochemical properties of a compound . This reagent is intended for research applications as a synthetic intermediate or a precursor. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-(sulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-8-4-7-13(9-15)11-18)17-10-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDNKRSRWNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159686
Record name 1-Piperidinecarboxylic acid, 3-(mercaptomethyl)-, phenylmethyl ester
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Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-51-1
Record name 1-Piperidinecarboxylic acid, 3-(mercaptomethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(mercaptomethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Benzyl 3 Mercaptomethyl Piperidine 1 Carboxylate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies several key disconnections that simplify the structure into more readily available starting materials. The primary disconnections are at the carbamate (B1207046) and the C3-substituent bonds.

Disconnection 1 (C-N Bond of Carbamate): The benzyl (B1604629) carbamate protecting group can be retrosynthetically cleaved to reveal N-H piperidine (B6355638), which is a common intermediate. This step corresponds to a standard N-protection reaction in the forward synthesis.

Disconnection 2 (C-S Bond): The mercaptomethyl group can be disconnected to a hydroxymethyl group, a more common and stable precursor. This suggests a functional group interconversion (FGI) in the synthetic direction, such as converting an alcohol to a thiol. This leads to the key intermediate, (R)- or (S)-N-Boc-piperidine-3-methanol.

Disconnection 3 (Piperidine Ring): The substituted piperidine ring itself can be disconnected back to a substituted pyridine (B92270) precursor. This disconnection relies on the well-established hydrogenation of pyridinium (B92312) salts or pyridine derivatives to form the saturated piperidine ring.

This analysis points to a synthetic strategy that begins with a 3-substituted pyridine, proceeds through a stereoselective reduction to form a chiral 3-substituted piperidine intermediate, and concludes with the functionalization of the C3-substituent to install the mercaptomethyl group.

Stereoselective Approaches to Piperidine Ring Formation

Achieving the desired stereochemistry at the C3 position is a critical challenge in the synthesis of the target molecule. Both enantioselective and diastereoselective methods are employed to construct the chiral piperidine scaffold.

Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of 3-substituted piperidines, primarily through the asymmetric hydrogenation of prochiral pyridinium salts.

One prominent method involves the rhodium-catalyzed asymmetric hydrogenation of N-acylated pyridinium salts. The use of chiral phosphine (B1218219) ligands, such as those from the JosiPhos family, can induce high levels of enantioselectivity. The addition of a base, like triethylamine, has been shown to significantly improve both the yield and the enantiomeric excess (ee) by influencing the reaction mechanism and preventing catalyst inhibition. evitachem.com

Another approach is the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts, which can also be adapted for 3-substituted systems. wikipedia.org These reactions often proceed through a series of hydride additions and tautomerizations, with the enantioselectivity being determined at a key hydride addition step. wikipedia.org

Chemo-enzymatic methods have also emerged as a potent strategy. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess. google.com This biocatalytic approach offers excellent selectivity under mild reaction conditions.

Table 1: Enantioselective Hydrogenation of 3-Substituted Pyridinium Salts
Catalyst/LigandSubstrateProductEnantiomeric Excess (ee)YieldReference
[Rh(COD)Cl]₂ / JosiPhosN-Benzyl-3-phenylpyridinium bromideN-Benzyl-3-phenylpiperidineup to 90%High evitachem.com
Ir / f-binaphane3-Hydroxypyridinium salts6-Substituted piperidin-3-ones (after oxidation)up to 95%Excellent nih.gov
EneIRED (Biocatalyst)N-substituted tetrahydropyridine(S)-3-substituted piperidine>99%High google.com

When the precursor already contains a stereocenter or when a multi-substituted piperidine is being formed, diastereoselective control becomes crucial. The hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically favoring the formation of cis-isomers.

Heterogeneous catalysts, such as ruthenium supported on carbon or other materials, are effective for the cis-hydrogenation of multi-substituted pyridines under mild conditions. rsc.org The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, leading to the cis-product. Similarly, rhodium-on-carbon catalysts have a long history of being used for the hydrogenation of substituted pyridines. jmaterenvironsci.com

The choice of protecting group on the nitrogen atom can also influence the diastereoselectivity of the reduction. For instance, the hydrogenation of N-protected methyl-substituted pyridines can lead to different diastereomeric ratios depending on the steric bulk and electronic properties of the protecting group. nih.gov

Table 2: Diastereoselective Hydrogenation of Substituted Pyridines
CatalystSubstrateMajor DiastereomerDiastereomeric Ratio (d.r.)YieldReference
Ru/CMulti-substituted Pyridinescis-PiperidineHigh>80% rsc.org
PtO₂Disubstituted Pyridinescis-PiperidineModerate to ExcellentModerate to Excellent nih.gov
Borenium Catalyst2,3-Disubstituted Pyridinescis-PiperidineHighGood nih.gov

Strategies for Introducing the Mercaptomethyl Moiety

Once the chiral piperidine core is established, the final key transformation is the introduction of the mercaptomethyl group at the C3 position. This is typically achieved through functional group interconversion from a more stable precursor.

A common and reliable strategy begins with a precursor such as N-protected piperidine-3-methanol. This alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

The resulting activated intermediate can then undergo a nucleophilic substitution reaction (SN2) with a sulfur nucleophile. Common thiolating agents include sodium thioacetate (B1230152) followed by hydrolysis, or thiourea (B124793) followed by hydrolysis. These methods provide the desired thiol through an alkylation mechanism. jmaterenvironsci.com The use of a protected thiol equivalent prevents the formation of undesired disulfide byproducts during the reaction.

Synthetic Sequence Example:

Activation of Alcohol: N-Boc-piperidine-3-methanol is reacted with p-toluenesulfonyl chloride (TsCl) and pyridine to form N-Boc-3-(tosyloxymethyl)piperidine.

Nucleophilic Substitution: The tosylate is then displaced by sodium thioacetate in a polar aprotic solvent like DMF.

Deprotection: The resulting thioacetate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the final mercaptomethyl group after N-protection with a benzyl group.

An alternative strategy involves the formation of a disulfide- or sulfide-linked precursor, which is then reduced in the final step to unveil the free thiol. This approach can be advantageous as sulfides and disulfides are often more stable and less prone to oxidation than free thiols during multi-step syntheses.

For example, a piperidine derivative bearing a leaving group at the 3-methyl position can be reacted with sodium disulfide (Na₂S₂) to form a dipiperidinyl disulfide dimer. This stable intermediate can be purified and then reduced to the target thiol using a suitable reducing agent. Common reagents for disulfide reduction include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride (B1222165). The choice of reducing agent depends on the compatibility with other functional groups in the molecule. The electrochemical potential of the disulfide bond can also be a factor in selecting the appropriate reduction conditions. mit.eduraineslab.com

This method offers a robust way to handle the sensitive thiol functionality, introducing it in a protected form and deprotecting it only at the end of the synthetic sequence.

Benzyl Carbamate (Cbz) Protection and Deprotection Protocols in Piperidine Synthesis

The benzyl carbamate (Cbz) protecting group is a cornerstone in the synthesis of piperidine derivatives due to its general stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions. researchgate.net Its application in the synthesis of piperidines, particularly those bearing sensitive functional groups like thiols, requires careful consideration of chemoselectivity in both the protection and deprotection steps.

Chemoselective N-Protection Methodologies

The introduction of the Cbz group onto the piperidine nitrogen is typically achieved through the reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com For a substrate like 3-(mercaptomethyl)piperidine, direct protection of the nitrogen in the presence of a free thiol is challenging due to the nucleophilicity of the sulfur atom, which can compete in the reaction with Cbz-Cl.

A more effective strategy involves the protection of a precursor molecule, such as N-Cbz-3-piperidinemethanol. The hydroxyl group in this precursor is less nucleophilic than the piperidine nitrogen, allowing for selective N-protection. The reaction is typically carried out in a biphasic system or in an organic solvent with an added base to neutralize the HCl generated.

Table 1: Representative Conditions for Chemoselective N-Cbz Protection of 3-Piperidinemethanol

EntryBaseSolventTemperature (°C)Yield (%)Reference
1NaHCO₃THF/H₂O090 total-synthesis.com
2PyridineCH₂Cl₂0 to rt>85General Procedure
3TriethylamineDioxanert>90General Procedure

This is an interactive data table. Users can sort and filter the data as needed.

The choice of base and solvent can be optimized to ensure high yields and minimize side reactions. For instance, using a mild inorganic base like sodium bicarbonate in a THF/water mixture provides excellent yields for the Cbz protection of amino alcohols. total-synthesis.com

Selective N-Deprotection Strategies for Further Functionalization

The removal of the Cbz group is a critical step for further functionalization of the piperidine ring or for the final unveiling of the target compound. The standard method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. researchgate.net However, the presence of a sulfur-containing moiety, such as a mercaptomethyl group, poses a significant challenge as sulfur compounds are known to poison and deactivate palladium catalysts. researchgate.net

To overcome this limitation, several alternative deprotection strategies have been developed:

Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or triethylsilane, in the presence of a catalyst. It has been shown to be effective for the deprotection of Cbz groups in sulfur-containing molecules where direct hydrogenation with H₂ gas is problematic. researchgate.net

Non-Hydrogenolytic Methods:

Acid-mediated cleavage: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. However, the harsh conditions may not be suitable for all substrates. A milder approach involves the use of Lewis acids like aluminum chloride (AlCl₃) in a fluorinated solvent, which has shown good functional group tolerance. organic-chemistry.org

Nucleophilic cleavage: A recently developed method involves the use of a nucleophilic thiol, such as sodium methanethiolate, to attack the benzylic carbon of the Cbz group, leading to its removal under non-reductive conditions. This method is particularly advantageous for substrates containing sensitive functional groups that are incompatible with hydrogenation. scientificupdate.com Another mild nucleophilic deprotection protocol uses 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org

Table 2: Comparison of Cbz Deprotection Methods for Sulfur-Containing Substrates

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CClean byproducts (toluene, CO₂)Catalyst poisoning by sulfur
Catalytic Transfer HydrogenationHCOOH·NH₃, Pd/CMilder than direct H₂Can still be affected by sulfur
Acid-mediated CleavageAlCl₃, HFIPNon-reductive, scalableRequires strong Lewis acid
Nucleophilic CleavageNaSMe, DMFTolerates reducible groupsUse of odorous thiols
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Mild, non-reductiveRequires heating

This is an interactive data table. Users can sort and filter the data as needed.

Total Synthesis and Fragment-Based Coupling Approaches

A plausible total synthesis of Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate can be envisioned starting from commercially available materials. One efficient approach involves the synthesis of the piperidine core followed by the introduction of the mercaptomethyl substituent.

A common starting material for the synthesis of 3-substituted piperidines is nicotinic acid or its esters. The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. thalesnano.com The hydrogenation of pyridines can be challenging and often requires high pressure and temperature, but recent advances have led to milder conditions. thalesnano.comrsc.org

A likely synthetic sequence would be:

Reduction of a 3-substituted pyridine: Starting with methyl nicotinate, reduction of the ester to the corresponding alcohol, 3-pyridinemethanol (B1662793), can be achieved using a reducing agent like sodium borohydride in the presence of a Lewis acid or lithium aluminum hydride.

N-protection and piperidine formation: The resulting 3-pyridinemethanol can be quaternized with benzyl bromide and subsequently hydrogenated to the N-benzyl-3-piperidinemethanol. Alternatively, the pyridine ring can be hydrogenated first, followed by N-benzylation and then Cbz protection.

Introduction of the mercaptomethyl group: A key transformation is the conversion of the hydroxyl group of N-Cbz-3-piperidinemethanol to the mercaptomethyl group. This can be effectively accomplished via a Mitsunobu reaction using thioacetic acid as the sulfur source, followed by hydrolysis of the resulting thioacetate. organic-chemistry.org The Mitsunobu reaction proceeds with inversion of configuration, which is not a concern for this achiral substrate but is a powerful tool for stereoselective synthesis. organic-chemistry.org

Optimization of Reaction Conditions for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several key steps would need to be optimized.

Hydrogenation of the Pyridine Precursor: The catalytic hydrogenation of substituted pyridines is a critical step that often requires optimization. researchgate.net Factors such as the choice of catalyst (e.g., PtO₂, Rh/C, Ru/C), solvent, temperature, and hydrogen pressure can significantly impact the reaction's efficiency and selectivity. thalesnano.comresearchgate.net For large-scale production, moving from batch to continuous flow reactors can offer significant advantages in terms of safety and efficiency. thalesnano.com

Table 3: Optimization Parameters for the Hydrogenation of Substituted Pyridines

ParameterConditionsEffect on Reaction
CatalystPtO₂, Rh/C, Pd/C, Ru nanoparticlesActivity, selectivity, and functional group tolerance
SolventAcetic acid, ethanol, waterCan influence catalyst activity and product solubility
Temperature60-80 °CHigher temperatures can increase reaction rate but may lead to side reactions
Pressure30-80 barHigher pressure generally improves conversion
Flow Rate (Flow Chemistry)0.5 mL/minAffects residence time and conversion

This is an interactive data table. Users can sort and filter the data as needed.

Mitsunobu Reaction: The Mitsunobu reaction, while powerful, generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification on a large scale. researchgate.netorgsyn.org Optimization would focus on:

Reagent selection: Using polymer-supported reagents or developing catalytic versions of the Mitsunobu reaction can simplify purification.

Solvent and temperature: Optimizing the solvent and temperature can improve reaction kinetics and minimize side reactions. Tetrahydrofuran (THF) is a commonly used solvent. orgsyn.org

Work-up procedure: Developing an efficient work-up procedure to remove byproducts is crucial for scalability. This may involve crystallization or extraction protocols.

By carefully selecting and optimizing each step of the synthetic route, the efficient and scalable production of this compound can be achieved, enabling its further investigation for potential applications.

Iii. Mechanistic Studies of Reactions Involving Benzyl 3 Mercaptomethyl Piperidine 1 Carboxylate

Exploration of Reaction Pathways at the Mercapto Group

The mercapto (-SH) group is the most prominent nucleophilic and redox-active site within the molecule. Its reactivity is central to many of the transformations involving Benzyl (B1604629) 3-(mercaptomethyl)piperidine-1-carboxylate.

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it a potent, soft nucleophile. This characteristic allows it to participate in a variety of bond-forming reactions. The nucleophilicity of the thiol is influenced by the reaction conditions, particularly the pH. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻), which readily attacks electrophilic centers.

Common nucleophilic reactions involving the thiol moiety include:

S-Alkylation: The thiolate can react with alkyl halides or other alkylating agents in a classic SN2 reaction to form thioethers. The reaction rate is dependent on the nature of the leaving group and the steric hindrance at the electrophilic carbon.

Michael Addition: As a soft nucleophile, the thiolate readily participates in conjugate additions to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. This forms a new carbon-sulfur bond at the β-position of the unsaturated system.

Thioester Formation: Reaction with acyl chlorides or other activated carboxylic acid derivatives yields thioesters.

Computational and experimental studies on similar thiol-containing compounds show that thiols are generally less reactive than corresponding alcohols in some catalyzed reactions but can exhibit greater stereoselectivity. rsc.org The energy barrier for reactions such as S-furanosylation, for instance, is higher for thiols than for alcohols, but the resulting stereoselectivity is often superior. rsc.org This suggests that in stereocontrolled syntheses, the mercaptomethyl group could offer advantages over a hydroxymethyl equivalent.

Table 1: Representative Nucleophilic Reactions at the Thiol Moiety
Reaction TypeElectrophileProduct TypeTypical Conditions
S-AlkylationMethyl Iodide (CH₃I)ThioetherBase (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF)
Michael AdditionMethyl AcrylateThioether AdductCatalytic Base (e.g., Et₃N), Protic or Aprotic Solvent
AcylationAcetyl ChlorideThioesterBase (e.g., Pyridine (B92270), Et₃N), Aprotic Solvent (e.g., CH₂Cl₂)

The sulfur atom in the thiol group can exist in various oxidation states, making it susceptible to a range of oxidation-reduction reactions. The thiol (-SH) is the most reduced state.

Oxidation: Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen in the presence of catalysts, can oxidize the thiol to a disulfide, forming a dimer. Stronger oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO₄) can lead to further oxidation, yielding sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific product obtained often depends on the strength of the oxidant and the reaction conditions.

Reduction: The corresponding disulfide dimer can be readily reduced back to the thiol using various reducing agents. Common reagents for this transformation include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride (B1222165) (NaBH₄). This reversible disulfide formation is a key reaction in peptide and protein chemistry and can be exploited in dynamic covalent chemistry applications.

Table 2: Oxidation and Reduction Reactions of the Sulfur Center
TransformationReagentResulting Sulfur Functional GroupOxidation State of Sulfur
Mild OxidationI₂, Air (O₂)Disulfide (-S-S-)-1
Strong OxidationH₂O₂, m-CPBASulfinic Acid (-SO₂H)+2
Vigorous OxidationKMnO₄Sulfonic Acid (-SO₃H)+4
ReductionDTT, TCEPThiol (-SH)-2

Reactivity and Stability of the Benzyl Carbamate (B1207046) Functionality

The benzyl carbamate group, often referred to as a benzyloxycarbonyl or Cbz (Z) group, serves primarily as a protecting group for the piperidine (B6355638) nitrogen. organic-chemistry.org Its chemical properties are well-established, and it is known for its stability under a range of conditions and its selective removal.

The stability of the carbamate stems from the resonance between the nitrogen lone pair and the carbonyl group, which imparts an amide-like character to the N-C bond. nih.gov This makes it resistant to many nucleophilic and basic conditions. Benzyl carbamates are generally stable to mildly acidic and most basic conditions, which allows for selective manipulation of other functional groups in the molecule, such as the thiol. organic-chemistry.orgnih.gov

However, the benzyl carbamate is susceptible to cleavage under specific conditions:

Hydrogenolysis: This is the most common method for Cbz deprotection. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction proceeds via cleavage of the benzylic C-O bond to release toluene, carbon dioxide, and the free secondary amine.

Acidolysis: Strong acids, particularly Lewis acids or strong protic acids like HBr in acetic acid, can cleave the Cbz group. wikipedia.org Lewis acids such as aluminum chloride (AlCl₃) in fluorinated solvents have also been shown to be effective. organic-chemistry.org

Nucleophilic Attack: Certain nucleophiles can deprotect Cbz-protected amines. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base can remove the Cbz group under non-hydrogenolytic conditions. organic-chemistry.org

Acid-catalyzed condensation reactions of benzyl carbamate with aldehydes like glyoxal (B1671930) have been studied, indicating its ability to react under acidic conditions, although it is generally stable toward acid hydrolysis under mild conditions. mdpi.com

Table 3: Stability and Deprotection of the Benzyl Carbamate Group
Condition/ReagentStabilityOutcome
Mildly Acidic (e.g., aq. HCl, pH 4)StableNo reaction
Basic (e.g., NaOH, Et₃N)StableNo reaction
H₂ / Pd-CLabileDeprotection to secondary amine
HBr in Acetic AcidLabileDeprotection to secondary amine
Lewis Acids (e.g., AlCl₃)LabileDeprotection to secondary amine

Conformational Dynamics and Stereochemical Control in Piperidine Ring Reactions

The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. For a 3-substituted piperidine like Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate, the substituent can occupy either an axial or an equatorial position. The conformational equilibrium is typically dominated by the conformer where the substituent is in the more sterically favorable equatorial position.

The N-benzyl carbamate group significantly influences the conformational dynamics. The amide-like nature of the carbamate results in a planar geometry around the nitrogen, and rotation around the N-CO bond can be restricted. This can affect the ring's conformational preference and the steric environment around the 3-position. Studies on N-acylpiperidines have shown that allylic strain can influence the axial/equatorial preference of substituents at the 2-position, and similar effects can be anticipated for 3-substituted rings. acs.org

The stereochemical outcome of reactions involving the piperidine ring or its substituents is directly controlled by the ring's conformation. For example, a nucleophilic attack on a prochiral center attached to the ring or a reaction at the ring itself will be influenced by the steric hindrance presented by the axial and equatorial positions. The ability to control the stereochemistry is a central challenge in the synthesis of substituted piperidines. acs.org Chemo-enzymatic methods and stereoselective lithiation have been developed to achieve precise stereochemical control in the synthesis of related piperidine scaffolds. acs.orgnih.gov The conformational preference of the mercaptomethyl group will dictate its accessibility to reagents, thereby controlling the stereoselectivity of reactions at the sulfur atom or adjacent positions.

Table 4: Conformational Factors and Stereochemical Implications
FactorDescriptionImpact on Reactivity
Chair ConformationThe low-energy conformation of the piperidine ring.Determines the spatial arrangement of substituents.
Axial vs. Equatorial SubstituentThe mercaptomethyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions.Equatorial substituents are more sterically accessible to external reagents.
N-Benzyl Carbamate GroupRestricts N-inversion and influences the rotational barrier around the N-C bond.Affects the overall shape of the molecule and the steric environment near the 3-position.
StereocontrolThe conformation dictates the facial selectivity of approaching reagents.Essential for asymmetric synthesis and the preparation of single enantiomer products.

Investigating Intramolecular and Intermolecular Interactions

The interplay of functional groups in this compound can lead to various non-covalent interactions that influence its structure, physical properties, and reactivity.

Intramolecular Interactions: The potential for an intramolecular hydrogen bond between the thiol proton (S-H) and one of the carbamate oxygens (C=O) exists. However, the formation of a six-membered ring required for this interaction in the equatorial conformer may not be geometrically optimal, likely resulting in a weak interaction, if any. The presence of weak C-H···O or C-H···S interactions may also contribute to stabilizing specific conformations. Studies on related molecules like benzyl alcohol have identified weak OH···π interactions that stabilize certain conformers. rsc.org

Intermolecular Interactions: In the condensed phase or in solution, intermolecular interactions are significant. The thiol group can act as a hydrogen bond donor (S-H) and a weak acceptor (S). The carbamate carbonyl oxygen is a strong hydrogen bond acceptor. These interactions can lead to the formation of dimers or larger aggregates in solution, which can influence reaction kinetics. For instance, intermolecular hydrogen bonding can affect the nucleophilicity of the thiol by modulating the acidity of the S-H proton. In crystals, these interactions, along with π-stacking from the benzyl groups, would dictate the packing arrangement.

The study of these subtle interactions often requires a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and quantum-chemical calculations. mdpi.com

Table 5: Potential Non-Covalent Interactions
Interaction TypeDonorAcceptorSignificance
Intramolecular H-Bond-SHC=O (Carbamate)Potentially weak; influences conformational preference.
Intermolecular H-Bond-SHC=O or -S-Affects physical properties (e.g., boiling point) and solution-phase aggregation.
Dipole-DipoleCarbamate moiety, C-S bondContributes to the overall polarity and intermolecular forces.
π-StackingBenzyl group aromatic ringsImportant for crystal packing and interactions in nonpolar solvents.

Iv. Derivatization and Chemical Modification Strategies

Synthesis of Sulfur-Containing Derivatives

The nucleophilic thiol group is a primary site for derivatization, enabling the formation of various sulfur-containing compounds.

Thioether Synthesis: The mercaptomethyl group readily undergoes S-alkylation to form thioethers. This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate, generated by treating the thiol with a base, attacks an alkyl halide. A general representation of this transformation is the reaction of a thiol with an alkyl halide (R-X) in the presence of a base to yield a thioether. While specific examples with benzyl (B1604629) 3-(mercaptomethyl)piperidine-1-carboxylate are not extensively documented in publicly available literature, this reaction is a fundamental transformation in organic chemistry.

Sulfonamide Synthesis: The synthesis of sulfonamides from thiols is a multi-step process. Typically, the thiol is first oxidized to a sulfonyl chloride, which can then be reacted with an amine to form the corresponding sulfonamide. The direct conversion of thiols to sulfonamides is less common but can be achieved under specific oxidative conditions in the presence of an amine.

A hypothetical reaction pathway for the formation of a thioether derivative is presented in the table below.

ReactantReagentProduct
Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Benzyl 3-((alkylthio)methyl)piperidine-1-carboxylate

Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds. This is a common reaction in peptide and protein chemistry for creating structural linkages. Mild oxidizing agents such as air (O2), hydrogen peroxide (H2O2), or iodine (I2) can be employed. The formation of a disulfide dimer from two molecules of this compound would result in a new, larger molecule with a disulfide bridge.

Disulfide Bond Cleavage: The reverse reaction, the cleavage of a disulfide bond back to the corresponding thiols, is typically achieved using reducing agents. Common reagents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible nature of disulfide bond formation and cleavage is crucial in various biological processes and has applications in drug delivery systems.

Transformations Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring, protected by a benzyloxycarbonyl (Cbz) group, is another key site for chemical modification.

The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. The most common method for Cbz group removal is hydrogenolysis, typically using hydrogen gas (H2) and a palladium catalyst (Pd/C). This reaction cleaves the benzyl-oxygen bond, releasing toluene and carbon dioxide, to yield the free secondary amine. Acid-mediated deprotection is another viable method. tdcommons.org

Once deprotected, the free piperidine nitrogen can be functionalized with a variety of other protecting groups or substituents. This two-step sequence of deprotection followed by reprotection or derivatization allows for the introduction of diverse functionalities at the nitrogen atom.

Starting MaterialDeprotection ReagentIntermediate
This compoundH2, Pd/C3-(Mercaptomethyl)piperidine

Following the removal of the Cbz group, the resulting secondary amine is a nucleophile that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the deprotected piperidine with an alkylating agent, such as an alkyl halide or a sulfonate ester, typically in the presence of a base to neutralize the acid formed during the reaction. This allows for the introduction of various alkyl or substituted alkyl groups onto the piperidine nitrogen.

N-Acylation: The secondary amine can also be acylated using acylating agents like acyl chlorides or acid anhydrides. This reaction forms an amide bond and introduces an acyl group to the nitrogen atom. A variety of acyl groups, including those with additional functional groups, can be introduced in this manner.

A summary of potential N-alkylation and N-acylation reactions is provided below.

ReactantReagentProduct Class
3-(Mercaptomethyl)piperidineAlkyl Halide (R-X), BaseN-Alkyl-3-(mercaptomethyl)piperidine
3-(Mercaptomethyl)piperidineAcyl Chloride (RCOCl)N-Acyl-3-(mercaptomethyl)piperidine

Functionalization of the Piperidine Ring System

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy for derivatization. While challenging, methods for the C-H functionalization of saturated heterocycles have been developed. These reactions often employ transition metal catalysts to activate specific C-H bonds, allowing for the introduction of new substituents. For N-protected piperidines, α-functionalization (at the C2 and C6 positions) is often favored electronically. However, catalyst and directing group strategies can be employed to achieve functionalization at other positions, such as C3 and C4. nih.govresearchgate.net

The development of site-selective C-H functionalization methods for piperidine derivatives is an active area of research and offers the potential to create novel analogues of this compound with unique substitution patterns on the heterocyclic ring. nih.govnih.gov

Remote Functionalization of Unactivated C-H Bonds

The direct functionalization of unactivated C-H bonds represents a powerful and efficient approach to modify the piperidine ring of this compound at positions remote from the activating influence of the nitrogen atom. These methods offer a departure from traditional synthetic routes that often require pre-functionalized substrates.

Palladium-catalyzed C-H arylation is a prominent strategy for remote functionalization. By employing a directing group, it is possible to achieve high regioselectivity. For instance, an aminoquinoline (AQ) auxiliary attached to a substituent at the C3 position of a piperidine ring can direct the arylation to the C4 position with excellent regio- and stereoselectivity. acs.org This approach, while not directly demonstrated on this compound, provides a viable pathway for introducing aryl groups at the C4 position. The reaction typically proceeds using a palladium catalyst, such as Pd(OAc)₂, and an oxidant. The bulky N-Boc protecting group on the piperidine nitrogen can further influence the steric environment, favoring functionalization at less hindered positions. acs.org

Another strategy involves transition metal-catalyzed transannular C-H functionalization. Coordination of the piperidine nitrogen to a palladium catalyst can facilitate the activation of C-H bonds at the C4 and C5 positions. nih.gov This approach requires a temporary directing group on the nitrogen that brings the catalyst into proximity with the target C-H bonds. While challenging due to the need for a boat conformation of the piperidine ring, this method has been successfully applied to introduce aryl groups at the C4 position of N-acyl piperidines. nih.gov

The thioether functionality in the mercaptomethyl side chain could also potentially serve as a directing group in C-H activation reactions. Thioethers have been shown to direct palladium-catalyzed C-H functionalization of arenes, suggesting their potential utility in directing the functionalization of the piperidine ring. researchgate.netrsc.org This could potentially enable functionalization at the C2 or C4 positions, depending on the conformational preferences of the molecule and the reaction conditions.

Catalyst/Directing GroupTarget PositionFunctional Group IntroducedReference
Pd(OAc)₂ / AminoquinolineC4Aryl acs.org
Palladium / N-AcylC4Aryl nih.gov
Palladium / Thioether (proposed)C2 or C4Various researchgate.netrsc.org

Metal-Catalyzed Cross-Coupling Reactions at the Piperidine Skeleton

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile platform for modifying the piperidine skeleton of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium.

A powerful approach for the functionalization of the piperidine ring is through the direct C-H arylation, as discussed in the previous section. This can be considered a type of cross-coupling reaction where a C-H bond is coupled with an aryl halide. For example, the palladium-catalyzed C-2 arylation of N-(2-pyridyl)piperidines with arylboronic acids has been reported. researchgate.net While this would require modification of the N-benzylcarboxylate group to an N-pyridyl group, it highlights the potential for direct C-H functionalization to install new substituents.

Furthermore, the development of methods for the direct α-functionalization of N-Boc protected piperidines via a one-pot Negishi cross-coupling reaction is of significant interest. researchgate.net This typically involves the deprotonation of the α-position with a strong base, followed by transmetalation with a zinc salt and subsequent palladium-catalyzed cross-coupling with an aryl or heteroaryl halide. This strategy would allow for the introduction of a wide range of substituents at the C2 and C6 positions of the piperidine ring.

The presence of the thioether in the mercaptomethyl side chain is an important consideration. While sulfur-containing compounds can sometimes act as catalyst poisons, there are numerous examples of successful cross-coupling reactions on substrates containing thioethers. mdpi.com In some cases, the thioether can even participate in the catalytic cycle or act as a ligand. morressier.comnih.gov

Reaction TypeCatalystCoupling PartnersTarget PositionReference
C-H ArylationPalladiumArylboronic acidC2 researchgate.net
Negishi CouplingPalladiumOrganozinc reagent, Aryl halideC2, C6 researchgate.net
C-S CouplingNickel Pincer ComplexThiol, Aryl halideN/A mdpi.com

Generation of Analogues for Structure-Reactivity Relationship Studies

The systematic generation of analogues of this compound is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to understand how modifications to different parts of the molecule affect its biological activity, thereby guiding the design of more potent and selective compounds.

The strategies discussed in the preceding sections provide a toolbox for creating a library of analogues. For instance, remote C-H functionalization and metal-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at different positions of the piperidine ring. This allows for the exploration of the steric and electronic requirements for optimal activity.

A common approach in SAR studies is to systematically vary the substituents at a particular position. For example, a series of analogues with different aryl groups at the C4 position could be synthesized using the palladium-catalyzed C-H arylation methodology. acs.org The biological activity of these analogues would then be evaluated to determine the preferred substitution pattern on the aryl ring.

In addition to modifying the piperidine skeleton, the benzyl and mercaptomethyl groups can also be altered. For example, the benzyl group of the carbamate (B1207046) could be replaced with other alkyl or aryl groups to probe the importance of this moiety. The mercaptomethyl side chain could be elongated, branched, or replaced with other functional groups to investigate the role of the sulfur atom and the length of the linker.

The synthesis of a library of piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA provides a relevant example of an SAR study. In this work, a lead compound was systematically modified at three different positions to improve its potency and drug-like properties. nih.gov A similar diversity-oriented synthesis approach could be applied to this compound to generate a library of analogues for biological screening. nih.gov

Modification StrategyTarget MoietyPotential VariationsPurpose of Modification
C-H ArylationPiperidine Ring (C4)Substituted aryls, heteroarylsExplore steric and electronic effects
Negishi CouplingPiperidine Ring (C2, C6)Alkyl, aryl, heteroaryl groupsInvestigate impact of substitution at α-positions
Carbamate ModificationN-protecting groupDifferent alkyl and aryl carbamatesDetermine importance of the benzyl group
Side Chain Modification3-(mercaptomethyl) groupVary chain length, branching, functional groupProbe the role of the sulfur-containing side chain

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Benzyl (B1604629) 3-(mercaptomethyl)piperidine-1-carboxylate, DFT studies are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. By employing various functionals and basis sets, such as B3LYP/6-31G*, researchers can optimize the molecular geometry to find the lowest energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate using DFT (B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond LengthC-N (piperidine)1.47 Å
C=O (carboxylate)1.23 Å
C-S (mercaptomethyl)1.82 Å
Bond AngleC-N-C (piperidine)112.5°
O=C-O (carboxylate)125.0°
Dihedral AngleC-C-S-H~60° (gauche)

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes over time. By simulating the molecule in a solvent, such as water or an organic solvent, at a specific temperature, MD can reveal the flexibility of the piperidine (B6355638) ring and the rotational freedom of the benzyl and mercaptomethyl groups. These simulations can identify the most populated conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the characteristic peaks, such as the C=O stretch of the carboxylate and the S-H stretch of the mercaptan.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are primarily influenced by the aromatic benzyl group.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹H NMRS-H proton~1.5-2.0 ppm
¹³C NMRC=O carbon~155 ppm
IRC=O stretch~1700 cm⁻¹
S-H stretch~2550 cm⁻¹
UV-Visλmax~260 nm

Reaction Mechanism Elucidation using Transition State Calculations

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states. Calculating the energy of the transition state allows for the determination of the activation energy, which is a key factor in understanding the reaction rate. For example, the reactivity of the mercaptan group in nucleophilic substitution reactions or the hydrolysis of the carbamate (B1207046) could be investigated using these methods.

In Silico Design of Novel Analogues

The insights gained from computational studies on this compound can be used for the in silico design of new analogues with desired properties. By modifying the substituents on the piperidine ring or the benzyl group, chemists can computationally screen a library of virtual compounds. For instance, if the goal is to enhance a particular biological activity, modifications can be made to improve binding to a target receptor. Properties such as electronic character, lipophilicity, and steric profile can be systematically altered and their effects evaluated computationally before undertaking synthetic efforts, thus saving time and resources.

Vi. Advanced Analytical Research Techniques for Structural Characterization in Research

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula.

For Benzyl (B1604629) 3-(mercaptomethyl)piperidine-1-carboxylate (C₁₄H₁₉NO₂S), the expected monoisotopic mass can be calculated with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. The experimentally determined mass is then compared to the theoretical mass, with a deviation of less than 5 parts per million (ppm) being the standard for confirmation of the chemical formula. ktu.edumdpi.comarkat-usa.org

Table 1: Theoretical and Expected HRMS Data for Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate

Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)Expected Experimental Mass (Da)
[M+H]⁺C₁₄H₂₀NO₂S⁺266.1209~266.1209 ± 0.0013
[M+Na]⁺C₁₄H₁₉NNaO₂S⁺288.1028~288.1028 ± 0.0014

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced 2D techniques are necessary for complete structural assignment. nih.gov

A suite of 2D NMR experiments is used to establish the bonding framework and spatial relationships within this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton connectivity within the piperidine (B6355638) ring and the benzyl group. For instance, the signal for the proton at C3 would show a correlation to the protons on C2, C4, and the methylene protons of the mercaptomethyl group. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net This allows for the unambiguous assignment of each carbon atom in the molecule that bears a proton. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation between the benzylic protons (-OCH₂Ph) and the carbamate (B1207046) carbonyl carbon, as well as the carbons of the phenyl ring. ktu.eduacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and preferred conformation of the molecule. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents by observing correlations between them. acs.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionPredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
Piperidine C2~45-50~3.8-4.2 (eq), ~2.8-3.2 (ax)C3, C6, C=OH-3, H-4ax, H-6ax
Piperidine C3~35-40~1.8-2.2C2, C4, C5, -CH₂SHH-2, H-4, H-5, -CH₂SH
Piperidine C4~25-30~1.6-1.9 (eq), ~1.2-1.5 (ax)C2, C3, C5, C6H-3, H-5, H-2ax, H-6ax
Piperidine C5~20-25~1.5-1.8 (eq), ~1.1-1.4 (ax)C3, C4, C6H-4, H-6, H-3ax
Piperidine C6~40-45~3.9-4.3 (eq), ~2.7-3.1 (ax)C2, C4, C5, C=OH-5, H-2ax, H-4ax
-CH₂SH~30-35~2.5-2.8C3, C4H-3, H-4
-SH-~1.3-1.6 (t)--
N-C=O~155---
-O-CH₂-Ph~67~5.1 (s)C=O, Benzyl C1'Benzyl H2'/H6'
Benzyl C1'~137---
Benzyl C2'/C6'~128~7.3-7.4C4', -OCH₂--OCH₂-, H3'/H5'
Benzyl C3'/C5'~128.5~7.3-7.4C1'H2'/H6', H4'
Benzyl C4'~128~7.3-7.4C2'/C6'H3'/H5'

The piperidine ring is not static; it undergoes a rapid "chair-flip" or ring inversion at room temperature. Similarly, rotation around the carbamate C-N bond can be restricted due to its partial double-bond character. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational processes. beilstein-journals.org

By lowering the temperature, it is possible to slow down the ring inversion and C-N bond rotation to the NMR timescale. This results in the broadening and eventual splitting of signals (decoalescence). From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy (ΔG‡) for the conformational change can be calculated. beilstein-journals.org Such studies would reveal the energetic barrier for the piperidine ring flip and would confirm the preferred orientation (equatorial) of the bulky mercaptomethyl substituent.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography offers a precise picture of the molecule in the solid state. This technique requires the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the exact positions of all atoms can be determined.

An X-ray crystal structure of this compound would provide definitive proof of its constitution and relative stereochemistry. It would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would confirm the conformation of the piperidine ring (expected to be a chair) and the orientation of its substituents in the crystal lattice. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the thiol group, would also be revealed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, which correspond to the vibrations (stretching, bending) of its bonds.

For this compound, FT-IR and Raman spectra would provide clear evidence for key structural features:

Carbamate group: A strong C=O stretching band would be prominent in the FT-IR spectrum, typically around 1690-1710 cm⁻¹. ktu.edu The C-N and C-O stretching vibrations would also be observable.

Mercaptan group: A weak S-H stretching band would be expected around 2550-2600 cm⁻¹. The C-S stretch would appear in the fingerprint region.

Benzyl group: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while C=C ring stretching bands would be seen in the 1450-1600 cm⁻¹ region. researchgate.net

Piperidine ring: Aliphatic C-H stretching bands would be observed below 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Typical Intensity (FT-IR)
Aromatic C-HStretching3030 - 3100Medium-Weak
Aliphatic C-HStretching2850 - 2960Medium-Strong
S-H (Thiol)Stretching2550 - 2600Weak
C=O (Carbamate)Stretching1690 - 1710Strong
Aromatic C=CRing Stretching1450 - 1600Medium-Weak
C-O (Ester)Stretching1200 - 1300Strong
C-N (Amide/Carbamate)Stretching1150 - 1250Medium
C-SStretching600 - 800Weak

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for both the purification of the target compound after synthesis and the assessment of its purity.

Column Chromatography: Following a chemical synthesis, crude products are typically purified using silica gel column chromatography. A solvent system (eluent), often a mixture like ethyl acetate and hexanes, is chosen to effectively separate the desired product from starting materials, reagents, and byproducts. rsc.orgorgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound. A reversed-phase C18 column is commonly used for molecules of this type. google.com The sample is injected into a mobile phase (e.g., a gradient of water and acetonitrile) and passes through the column. researchgate.netalternative-therapies.com A detector, such as a UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm), monitors the eluent. google.com A pure sample should ideally yield a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantification and purity assessment, which is often reported as a percentage (e.g., >98% purity). researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for "this compound" would typically involve a reverse-phase approach, which is well-suited for separating moderately polar to nonpolar compounds. The presence of the benzyl and piperidine groups suggests that a C18 or similar hydrophobic stationary phase would be appropriate for retaining the molecule.

A systematic approach to method development would involve optimizing several key parameters to ensure adequate resolution, peak shape, and sensitivity. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is a critical factor. The addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of the piperidine nitrogen. sielc.com

The selection of the detector is also crucial. The benzyl carbamate moiety contains a chromophore that allows for ultraviolet (UV) detection. A photodiode array (PDA) detector would be advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

A proposed starting point for an isocratic HPLC method is detailed in the table below. Further optimization through gradient elution may be necessary to resolve any impurities or degradation products.

Table 1: Proposed Initial HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier; formic acid improves peak shape for amine-containing compounds. sielc.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CProvides stable and reproducible retention times. researchgate.netresearcher.life
Injection Volume 10 µLA typical volume for analytical injections. scirp.org
Detection UV at 254 nmThe benzyl group is expected to have significant absorbance at this wavelength. scirp.org

Method validation would subsequently be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. For instance, linearity would be assessed by preparing a series of standard solutions of known concentrations and analyzing them to generate a calibration curve. researchgate.netresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of "this compound" by GC-MS is challenging due to the compound's low volatility and the thermal lability of the carbamate group. proquest.comtaylorfrancis.com Carbamates are known to degrade at the high temperatures typically used in GC injectors and columns. scispec.co.thnih.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. researchgate.net

The mercaptan (-SH) and the secondary amine within the piperidine ring (after potential hydrolysis of the carbamate) are the primary sites for derivatization. Silylation is a common derivatization technique that replaces active hydrogens in hydroxyl, thiol, and amine groups with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability. youtube.comgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net

Alternatively, the mercaptan group can be specifically targeted for derivatization. Alkylation using reagents like pentafluorobenzyl bromide (PFBBr) can create a derivative that is not only more volatile but also highly responsive to electron capture detection (ECD) if that detection method were to be used, though mass spectrometry is more common for structural confirmation. google.comacs.org

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides valuable structural information through the fragmentation pattern of the derivatized molecule. The choice of the GC column is also important, with a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, being a suitable choice for separating a wide range of derivatized compounds.

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

ParameterConditionRationale
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSSilylates both the mercaptan and potentially the carbamate nitrogen, increasing volatility and thermal stability. researchgate.net
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of organic compounds.
Injector Temperature 250°CA common temperature for the volatilization of derivatized analytes. scispec.co.th
Oven Temperature Program Initial 100°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 minA typical temperature program to separate compounds with varying volatilities. scispec.co.th
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas commonly used in GC-MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching. scispec.co.th
Mass Analyzer QuadrupoleA common mass analyzer for routine GC-MS analysis.
Scan Range 50-550 m/zA broad scan range to capture the molecular ion and key fragment ions of the derivatized compound.

The resulting mass spectrum would be analyzed to confirm the structure of the derivative. Key fragment ions would correspond to the loss of specific groups from the parent molecule, providing a fingerprint for "this compound". For example, characteristic fragments for piperidine alkaloids often include a base peak at m/z 84 or 98, depending on the substitution pattern. researchgate.netscholars.direct The fragmentation of the benzyl carbamate and silylated mercaptan moieties would also produce unique and identifiable ions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For analogous piperidine carboxylates, dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with bases like triethylamine (TEA) used to facilitate reactions . Critical parameters include temperature control (e.g., maintaining 0–25°C during sensitive steps) and pH adjustment to prevent side reactions. Purification via column chromatography or recrystallization is essential for high purity. For thiol-containing derivatives like this compound, inert atmospheres (N₂/Ar) may be required to prevent oxidation of the mercapto group.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. For example, ¹H NMR can identify piperidine ring protons (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and the mercaptomethyl (-SCH₂-) group (δ 2.5–3.0 ppm). HRMS provides exact mass confirmation (e.g., calculated vs. observed [M+H]⁺). Infrared (IR) spectroscopy can verify carbonyl (C=O, ~1700 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) stretches, though thiols may oxidize during handling .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential toxicity due to structural similarities to piperidine derivatives with unknown hazards . Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation/skin contact. Store in inert atmospheres (e.g., under argon) at 2–8°C to prevent thiol oxidation. In case of exposure, follow SDS protocols: flush eyes/skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound for scalable production?

  • Methodological Answer : Reaction optimization includes:

  • Continuous Flow Reactors : Improve yield and reduce reaction time by enhancing mixing and heat transfer .
  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps involving the mercaptomethyl group.
  • In Situ Protection : Use tert-butylthiol (TBSH) to protect the thiol during synthesis, minimizing oxidation .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

Q. How should researchers address discrepancies in reported hazard profiles of structurally similar piperidine derivatives?

  • Methodological Answer :

  • Comparative Toxicity Studies : Use in vitro assays (e.g., Ames test for mutagenicity) to assess risks specific to the mercaptomethyl group .
  • Literature Meta-Analysis : Cross-reference SDS data for analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate) where hazards like skin irritation are documented .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on electronic/steric properties of the thiol moiety .

Q. What methodologies are suitable for investigating the biological activity of this compound in receptor binding studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target receptors (e.g., GPCRs or enzymes) .
  • Fluorescence Polarization Assays : Use fluorescently labeled ligands to quantify competitive binding affinity .
  • Molecular Dynamics Simulations : Model interactions between the mercaptomethyl group and receptor active sites to guide structural modifications .
  • In Vivo Studies : Prioritize zebrafish or rodent models to evaluate pharmacokinetics and toxicity, given the compound’s potential for thiol-mediated redox activity .

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Reactant of Route 1
Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.